D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-
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Overview
Description
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-: is a complex organic compound that features a pteridine ring system. This compound is structurally related to methotrexate, a well-known antineoplastic agent. The presence of the pteridine ring system and the benzoyl group makes it a significant molecule in medicinal chemistry, particularly in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-pteridinylmethyl chloride.
Alkylation: This intermediate is then alkylated with N-methyl-4-aminobenzoic acid under basic conditions to form the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): for the alkylation step.
Automated Chromatography Systems: for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pteridine ring system.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the pteridine ring.
Reduced Derivatives: Modified pteridine ring systems with altered electronic properties.
Substituted Products: Compounds with different functional groups attached to the benzoyl group.
Scientific Research Applications
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves:
Molecular Targets: The compound targets dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate.
Pathways: By inhibiting dihydrofolate reductase, the compound disrupts the synthesis of purines and pyrimidines, leading to reduced DNA, RNA, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar structure.
Aminopterin: Another folic acid analog with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate used in cancer treatment.
Uniqueness
Structural Features: The presence of the pteridine ring system and the specific substitution pattern make D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- unique.
Biological Activity: Its specific interactions with dihydrofolate reductase and its potential as an antineoplastic agent distinguish it from other similar compounds.
Properties
CAS No. |
246224-40-8 |
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Molecular Formula |
C21H27N9O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m1/s1 |
InChI Key |
XERJQLWAFDLUGV-OAHLLOKOSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCCCN)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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